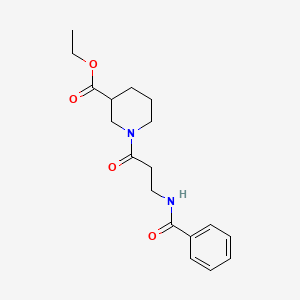

![molecular formula C26H27NO9 B4578812 dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4578812.png)

dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Vue d'ensemble

Description

The compound is associated with a family of compounds synthesized through various chemical reactions, often involving Hantzsch condensation or similar processes. These compounds are studied for their unique chemical and physical properties, contributing to fields such as medicinal chemistry and materials science.

Synthesis Analysis

Compounds similar to the one specified are synthesized using methods like Hantzsch condensation, where precursors like p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine are reacted under specific conditions such as microwave irradiation and solvent-free conditions in the presence of iodine (Zhang, Pan, & Liu, 2009). Other synthesis routes involve complex reactions with dimethyl acetylenedicarboxylate and various amines, yielding novel heterocyclic systems and demonstrating diverse reactivity and selectivity (Yavari, Aghazadeh, & Tafazzoli, 2002).

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the molecular structures of closely related compounds, revealing significant details about their molecular geometry, bond lengths, and angles. For instance, analyses have shown disorders in the crystal structure and detailed the orientation of aryltriazenyl groups (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including 1,3-dipolar cycloadditions and reactions with amines, leading to a diverse range of products with unique properties. The reactivity often depends on the substituents present and the reaction conditions (Ogura, Kubo, Watanabe, & Itoh, 1973).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies on related compounds have detailed these aspects through comprehensive crystallographic analysis and physical characterization (Low et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives through functional group modifications, are central to understanding these compounds. Research demonstrates their potential in forming a wide array of derivatives with significant chemical diversity and utility (Miranda et al., 2006).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is involved in various chemical synthesis processes and reactions. One study discusses the reaction of acetylenecarboxylic acid with amines, showing that methoxycarbonylmethylene is a common structural element in the products, where the carbonyl is hydrogen-bonded with an amino group to form an enamine form, indicating the versatility of such compounds in synthesis reactions (Iwanami, 1971). Another study highlights the highly selective formation of unsaturated esters or cascade reactions to α,ω-diesters by the methoxycarbonylation of alkynes catalyzed by palladium complexes, demonstrating the compound's role in complex catalytic reactions (Núñez Magro et al., 2010).

Catalysis and Polymerization

The compound is also instrumental in catalysis and polymerization processes. Research on polymer precursors from catalytic reactions of natural oils shows the production of dimethyl 1,19-nonadecanedioate from the methoxycarbonylation of commercial oils in the presence of a catalyst, highlighting its role in the development of sustainable polymer materials (Furst et al., 2012). Similarly, a study on the bis-alkoxycarbonylation of styrene by pyridinimine palladium catalysts explores the compound's efficiency in catalyzing the methoxycarbonylation of styrene to produce dimethyl phenylsuccinate, further emphasizing its catalytic versatility (Bianchini et al., 2002).

Antioxidant Properties

Additionally, research into the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of chain-breaking antioxidants, reports on compounds prepared from the corresponding 3-bromopyridine precursor, showcasing the potential therapeutic applications of these compounds in antioxidant formulations (Wijtmans et al., 2004).

Propriétés

IUPAC Name |

dimethyl 1-(4-methoxycarbonylphenyl)-4-(2,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO9/c1-31-20-12-22(33-3)21(32-2)11-17(20)23-18(25(29)35-5)13-27(14-19(23)26(30)36-6)16-9-7-15(8-10-16)24(28)34-4/h7-14,23H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZDVCDFVXPTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2C(=CN(C=C2C(=O)OC)C3=CC=C(C=C3)C(=O)OC)C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

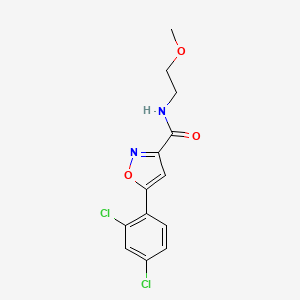

![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)

![5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)

![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)

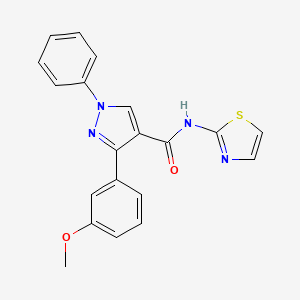

![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578766.png)

![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)

![N-(4-chlorobenzyl)-N'-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4578773.png)

![N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4578781.png)

![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)

![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)

![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

![2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4578802.png)